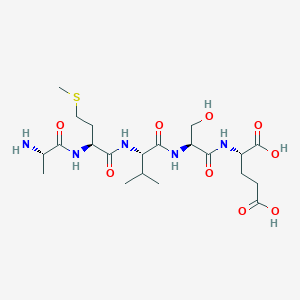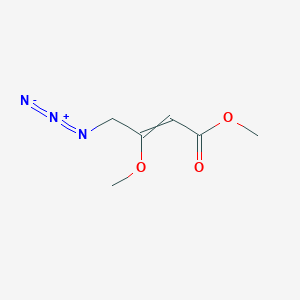
Methyl 4-azido-3-methoxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-azido-3-methoxybut-2-enoate is an organic compound with the molecular formula C6H9N3O3. It is a derivative of butenoate, featuring an azido group (-N3) and a methoxy group (-OCH3) attached to the carbon chain. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-azido-3-methoxybut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-bromo-3-methoxybut-2-enoate with sodium azide (NaN3) in an organic solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-azido-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for substitution reactions.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Applications De Recherche Scientifique
Methyl 4-azido-3-methoxybut-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds, including pharmaceuticals.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-azido-3-methoxybut-2-enoate primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition and reduction reactions. These reactions enable the compound to form new chemical bonds and structures, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxybut-2-enoate: Lacks the azido group, making it less reactive in certain types of reactions.
Methyl 4-azidobut-2-enoate: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness
Methyl 4-azido-3-methoxybut-2-enoate is unique due to the presence of both the azido and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations and applications compared to similar compounds.
Propriétés
Numéro CAS |
459869-25-1 |
|---|---|
Formule moléculaire |
C6H9N3O3 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
methyl 4-azido-3-methoxybut-2-enoate |
InChI |
InChI=1S/C6H9N3O3/c1-11-5(4-8-9-7)3-6(10)12-2/h3H,4H2,1-2H3 |
Clé InChI |
UBOWILPNLOFQEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=CC(=O)OC)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


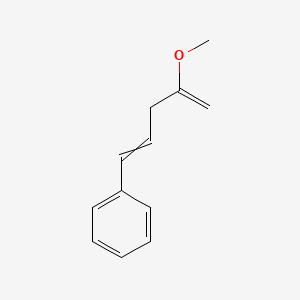
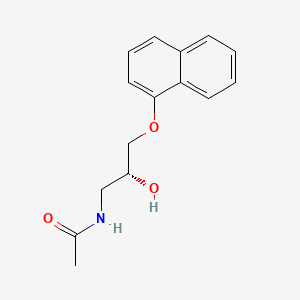

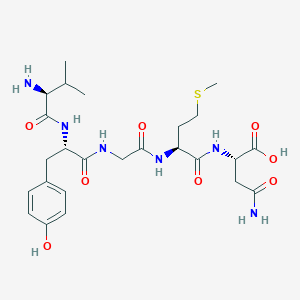
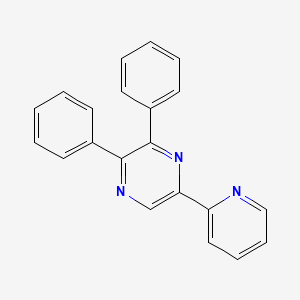

![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
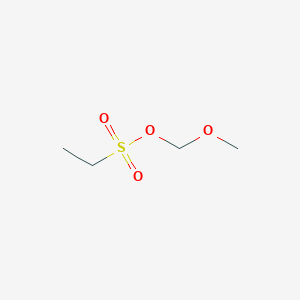
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
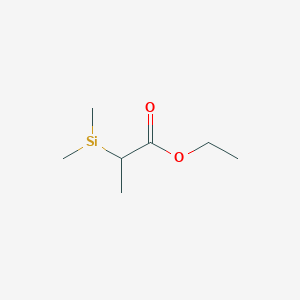
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)

